molecular formula C19H21NO3 B2494350 2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034407-96-8

2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No.: B2494350
CAS No.: 2034407-96-8
M. Wt: 311.381
InChI Key: BZYPGTRAJPOVJR-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyloxy group, a hydroxy-indene moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

    Indene Derivative Preparation: The indene moiety can be synthesized through cyclization reactions involving aromatic precursors.

    Acetamide Formation: The final step involves the reaction of the benzyloxy and indene intermediates with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the indene moiety can undergo oxidation to form a ketone.

    Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and hydroxy-indene groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. The acetamide group can also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-N-methylacetamide: Lacks the hydroxy-indene moiety.

    N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide: Lacks the benzyloxy group.

    2-(benzyloxy)acetamide: Lacks both the hydroxy-indene and N-methyl groups.

Uniqueness

2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(13-23-12-15-6-2-1-3-7-15)20-14-19(22)10-16-8-4-5-9-17(16)11-19/h1-9,22H,10-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYPGTRAJPOVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)COCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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